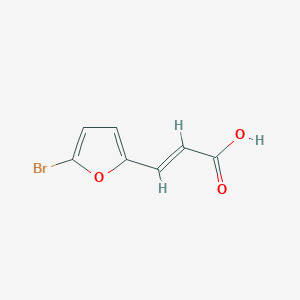
methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromene, a common motif in organic chemistry. Chromenes are often found in various bioactive compounds and pharmaceuticals . The presence of a trifluoromethyl group can enhance the compound’s pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazolidin-4-ones, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis
The compound likely contains a chromene core structure, which is a three-ring system consisting of two benzene rings fused to a heterocyclic pyran ring . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate a compound’s physical-chemical properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- One study describes the click one-pot synthesis, spectral analyses, and crystal structures of newly synthesized compounds, focusing on their physical and chemical properties, including intermolecular hydrogen bonding interactions and density functional theory (DFT) calculations. This research underscores the importance of understanding the molecular and electronic structures of chemical compounds for potential applications in material science and molecular engineering (Ahmed et al., 2016).
Biological Activities
- Investigations into the antimicrobial activities of chromen-4-yl derivatives highlight the potential of these compounds in developing new antibacterial and antifungal agents. Such studies often involve synthesizing a series of compounds and testing their efficacy against various microbial strains, providing insight into their utility in medical and pharmaceutical research (Čačić et al., 2006).
Spectroscopic and Theoretical Studies
- Theoretical and experimental spectroscopic studies on chromene derivatives provide valuable information about their electronic structures, absorption, and emission properties. These studies can lead to applications in designing fluorescent sensors, non-linear optical materials, and other photonic devices (Al-amiery et al., 2013).
Sensor Development
- Research into the development of chemosensors based on chromene derivatives for detecting metal ions demonstrates the potential of these compounds in environmental monitoring, medical diagnostics, and industrial applications. These sensors can offer high sensitivity and selectivity for specific ions, such as iron(III) and copper(II), which are important for various biochemical and industrial processes (Joshi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O5/c1-25-15(23)10-26-12-7-8-13-14(9-12)27-18(19(20,21)22)16(17(13)24)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECPARKNCKERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)
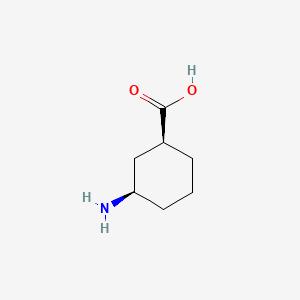
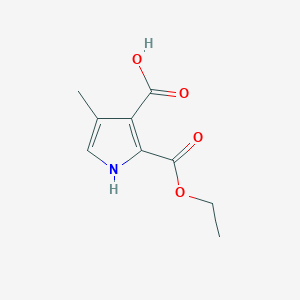
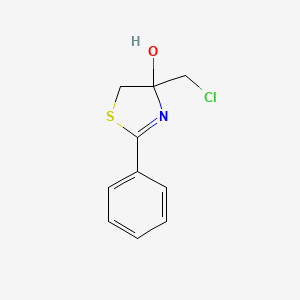
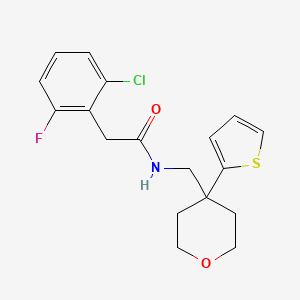
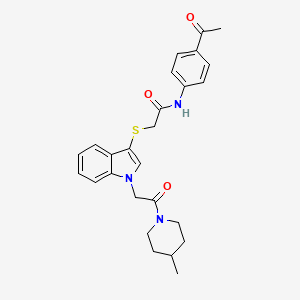
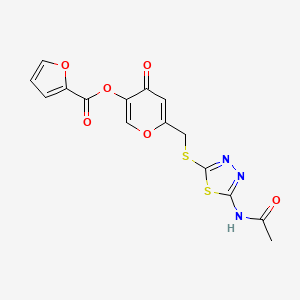

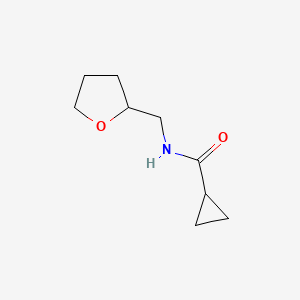
![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)
